Neuromedin N acetate
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Overview
Description
Neuromedin N acetate (92169-45-4 free base) is a neuropeptide derived from the same precursor polypeptide as neurotensin. It has similar but subtly distinct expression and effects compared to neurotensin. This compound is a potent modulator of dopamine D2 receptor agonist binding in rat neostriatal membranes .
Preparation Methods
Neuromedin N acetate is synthesized through peptide synthesis techniques. The sequence of the peptide is H-Lys-Ile-Pro-Tyr-Ile-Leu-OH.CH3CO2H. The synthesis involves the stepwise addition of protected amino acids, followed by deprotection and purification steps. Industrial production methods typically involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability.
Chemical Reactions Analysis
Neuromedin N acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at lysine and tyrosine residues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuromedin N acetate has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is used to study the modulation of dopamine D2 receptors and its effects on neuronal activity.
Medicine: Research focuses on its potential therapeutic applications in neurological disorders due to its interaction with dopamine receptors.
Mechanism of Action
Neuromedin N acetate exerts its effects by binding to dopamine D2 receptors in the brain. This binding modulates the activity of these receptors, influencing neuronal signaling pathways. The molecular targets include the dopamine D2 receptor, and the pathways involved are primarily related to dopamine signaling and neurotransmission .
Comparison with Similar Compounds
Neuromedin N acetate is similar to other neuropeptides derived from the same precursor polypeptide, such as neurotensin. it has distinct expression patterns and effects. Other similar compounds include:
Neurotensin: Shares a common precursor but has different receptor binding profiles and physiological effects.
Neuromedin U: Another neuropeptide with different receptor targets and functions.
Neuromedin S: Similar in structure but with distinct biological activities.
This compound’s uniqueness lies in its specific modulation of dopamine D2 receptors, which distinguishes it from other neuropeptides.
Properties
Molecular Formula |
C40H67N7O10 |
---|---|
Molecular Weight |
806.0 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H63N7O8.C2H4O2/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39;1-2(3)4/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53);1H3,(H,3,4)/t23-,24-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
AZGBZQSOOHNDLV-VDQDBXMRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N.CC(=O)O |
Origin of Product |
United States |
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